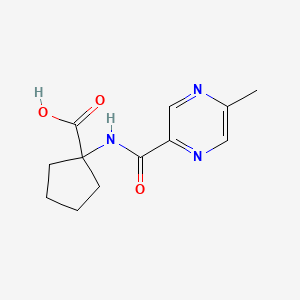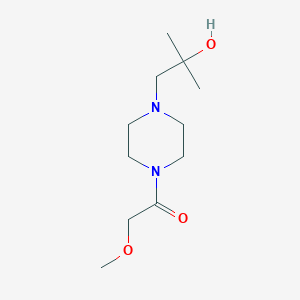
1-(4-(2-Hydroxy-2-methylpropyl)piperazin-1-yl)-2-methoxyethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(2-Hydroxy-2-methylpropyl)piperazin-1-yl)-2-methoxyethan-1-one is a chemical compound with the molecular formula C10H20N2O2 This compound features a piperazine ring substituted with a hydroxy-methylpropyl group and a methoxyethanone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(2-Hydroxy-2-methylpropyl)piperazin-1-yl)-2-methoxyethan-1-one typically involves the reaction of piperazine with 2-hydroxy-2-methylpropyl bromide under basic conditions to form the intermediate 4-(2-hydroxy-2-methylpropyl)piperazine. This intermediate is then reacted with 2-methoxyacetyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-(2-Hydroxy-2-methylpropyl)piperazin-1-yl)-2-methoxyethan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the methoxyethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(4-(2-Hydroxy-2-methylpropyl)piperazin-1-yl)-2-methoxyethan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(4-(2-Hydroxy-2-methylpropyl)piperazin-1-yl)-2-methoxyethan-1-one involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, potentially modulating their activity. The hydroxy and methoxy groups may also play a role in its binding affinity and specificity. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(4-(2-Hydroxyethyl)piperazin-1-yl)-2-methoxyethan-1-one
- 1-(4-(2-Hydroxy-2-methylpropyl)piperazin-1-yl)ethan-1-one
- 1-(4-(2-Hydroxy-2-methylpropyl)piperazin-1-yl)-2-ethoxyethan-1-one
Uniqueness
1-(4-(2-Hydroxy-2-methylpropyl)piperazin-1-yl)-2-methoxyethan-1-one is unique due to the presence of both a hydroxy-methylpropyl group and a methoxyethanone group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C11H22N2O3 |
|---|---|
Poids moléculaire |
230.30 g/mol |
Nom IUPAC |
1-[4-(2-hydroxy-2-methylpropyl)piperazin-1-yl]-2-methoxyethanone |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,15)9-12-4-6-13(7-5-12)10(14)8-16-3/h15H,4-9H2,1-3H3 |
Clé InChI |
CPVPIRWRDGGYJX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CN1CCN(CC1)C(=O)COC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


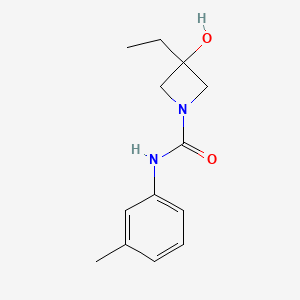
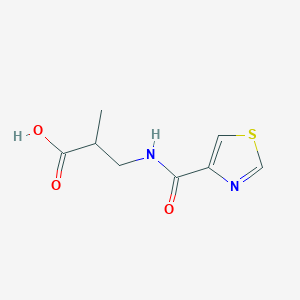
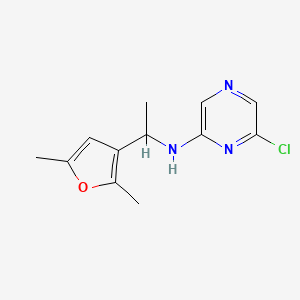
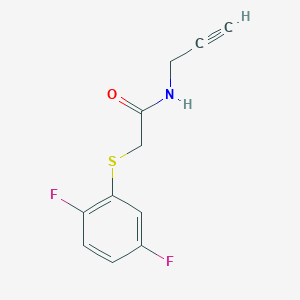
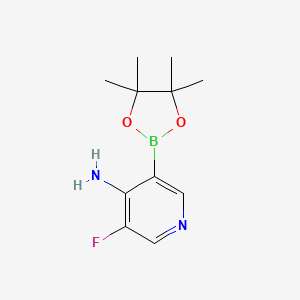
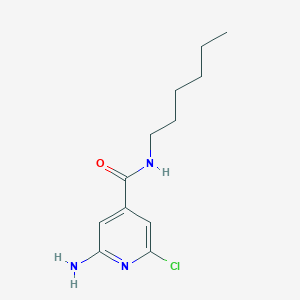
![8-Ethynyl-6-methoxyimidazo[1,5-a]pyridine](/img/structure/B14906285.png)
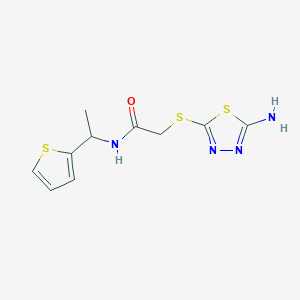

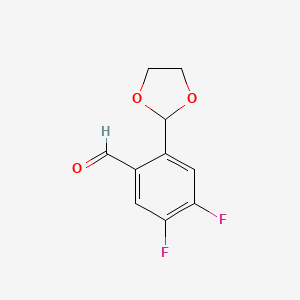
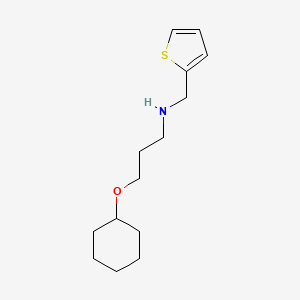
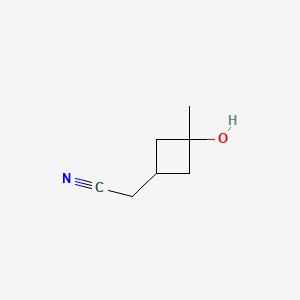
![N-[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]-L-leucyl-L-proline](/img/structure/B14906309.png)
